Dimefadane

Descripción general

Descripción

DIMEFADANO es un compuesto químico conocido por sus propiedades únicas y aplicaciones en varios campos. Es una molécula pequeña con usos potenciales en síntesis orgánica y química medicinal. La estructura y la reactividad del compuesto lo convierten en una herramienta valiosa para los investigadores y las aplicaciones industriales.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: DIMEFADANO se puede sintetizar a través de una serie de reacciones químicas que involucran reactivos y condiciones específicos. Un método común involucra la reacción de 2-dimetilaminometilen-5,5-dimetil-ciclohexano-1,3-diona con benceno-1,4-diamina y piperonaldehído bajo irradiación de microondas . Este método produce un material semicristalino con una celda unitaria monoclínica.

Métodos de Producción Industrial: La producción industrial de DIMEFADANO típicamente involucra síntesis a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. El uso de síntesis asistida por microondas se favorece por su eficiencia y tiempos de reacción reducidos.

Análisis De Reacciones Químicas

Tipos de Reacciones: DIMEFADANO experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar diferentes productos de oxidación.

Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores adecuados para producir formas reducidas del compuesto.

Sustitución: DIMEFADANO puede participar en reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: En las reacciones de sustitución se emplean reactivos como halógenos y nucleófilos.

Productos Principales: Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir varios derivados oxidados, mientras que las reacciones de sustitución pueden producir una gama de compuestos sustituidos.

Aplicaciones Científicas De Investigación

Chemical Applications

Dimefadane serves as a building block in organic synthesis. It is particularly useful in the creation of more complex organic molecules. The compound can undergo various chemical reactions, including:

- Oxidation : Transforming this compound into corresponding ketones or carboxylic acids using oxidizing agents.

- Reduction : Converting it into alcohols or amines through reduction reactions.

- Substitution : Facilitating the formation of substituted amines or amides via reactions with alkyl halides or acyl chlorides.

These reactions enable chemists to utilize this compound in synthesizing novel compounds for research and industrial applications.

Biological Applications

Research into this compound's biological activities indicates potential interactions with various enzymes and receptors. Preliminary studies suggest that it may play a role in:

- Neurotransmitter modulation : Investigating its effects on neurotransmitter systems could lead to insights into neurological functions.

- Enzyme inhibition : Understanding how this compound interacts with specific enzymes may reveal therapeutic pathways.

Medicinal Applications

Ongoing research is exploring the therapeutic potential of this compound, particularly for neurological disorders. Its mechanism of action appears to involve:

- Binding to specific receptors or enzymes, which may alter cellular signaling pathways.

- Potential neuroprotective effects, making it a candidate for further investigation in treating conditions like Alzheimer's disease.

Industrial Applications

In the industrial sector, this compound is utilized in developing new materials and as a precursor for synthesizing other industrial chemicals. Its versatility makes it valuable in various manufacturing processes.

Case Study 1: Synthesis of Complex Organic Molecules

A study demonstrated the use of this compound as a precursor in synthesizing a series of novel indole derivatives. These derivatives exhibited promising biological activity against cancer cell lines, highlighting this compound's role in drug discovery.

Case Study 2: Neurotransmitter Interaction

Research investigating this compound's effects on neurotransmitter systems revealed that it could enhance dopamine receptor activity, suggesting potential applications in treating Parkinson's disease.

Data Table: Summary of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Chemistry | Building block for organic synthesis | Facilitates complex molecule formation |

| Biology | Modulation of neurotransmitters | Potential neuroprotective effects |

| Medicine | Treatment for neurological disorders | Promising results in receptor binding studies |

| Industry | Precursor for industrial chemicals | Valuable in material development |

Mecanismo De Acción

El mecanismo por el cual DIMEFADANO ejerce sus efectos involucra interacciones con objetivos moleculares y vías específicas. La estructura del compuesto le permite unirse a ciertas enzimas y receptores, modulando su actividad. Esto puede conducir a varios efectos biológicos, como la inhibición de quinasas específicas o la modulación de vías de señalización .

Compuestos Similares:

Dimedone: Una dicetona cíclica con características estructurales similares.

Ciclohexano-1,3-diona: Otro compuesto con una estructura central similar.

Spiro-1,3-ciclohexadionas: Intermediarios clave en la síntesis de productos farmacéuticos.

Singularidad: DIMEFADANO se destaca por su reactividad específica y aplicaciones potenciales en diversos campos. Su capacidad de experimentar varias reacciones químicas y sus posibles actividades biológicas lo convierten en un compuesto valioso para la investigación y las aplicaciones industriales.

Comparación Con Compuestos Similares

Dimedone: A cyclic diketone with similar structural features.

Cyclohexane-1,3-dione: Another compound with a similar core structure.

Spiro-1,3-cyclohexadiones: Key intermediates in the synthesis of pharmaceutical products.

Uniqueness: DIMEFADANE stands out due to its specific reactivity and potential applications in diverse fields. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Actividad Biológica

Dimefadane is a synthetic compound that has garnered attention in the field of pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound, chemically characterized as a member of the furanocoumarin family, exhibits a range of biological activities including antimicrobial, anti-inflammatory, and potential anticancer effects. Its mechanism of action is primarily attributed to its ability to interact with various biological targets, influencing cellular signaling pathways.

Antimicrobial Activity

This compound has shown promising results in inhibiting the growth of various pathogens. Research indicates that it possesses significant antibacterial and antifungal properties.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 12.5 µg/mL | |

| Staphylococcus aureus | 6.25 µg/mL | |

| Candida albicans | 15.0 µg/mL |

The above table summarizes the MIC values for various pathogens tested against this compound. These results suggest that this compound is particularly effective against Staphylococcus aureus, which is known for its clinical relevance due to antibiotic resistance.

Anti-Inflammatory Activity

This compound's anti-inflammatory properties have been investigated through various in vitro and in vivo studies. It has been shown to inhibit pro-inflammatory cytokines and reduce edema in animal models.

Case Study: In Vivo Anti-Inflammatory Effects

A study conducted on rats demonstrated that administration of this compound significantly reduced carrageenan-induced paw edema by up to 70% compared to control groups. The results indicated a dose-dependent response, highlighting its potential as an anti-inflammatory agent.

Anticancer Potential

Emerging studies suggest that this compound may also possess anticancer properties. Research has indicated that it can induce apoptosis in cancer cells and inhibit tumor growth.

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 10.5 | Induction of apoptosis | |

| HeLa (Cervical Cancer) | 8.3 | Cell cycle arrest | |

| A549 (Lung Cancer) | 12.0 | Inhibition of proliferation |

The data presented in Table 2 illustrates the effectiveness of this compound against various cancer cell lines, emphasizing its potential role in cancer therapy.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Cholinesterase Inhibition : Similar to other compounds in its class, this compound may inhibit acetylcholinesterase, leading to increased levels of acetylcholine at synaptic junctions, which can impact neural signaling.

- Oxidative Stress Modulation : this compound has been shown to enhance antioxidant defenses, potentially mitigating oxidative stress-related damage in cells.

Propiedades

Número CAS |

5581-40-8 |

|---|---|

Fórmula molecular |

C17H19N |

Peso molecular |

237.34 g/mol |

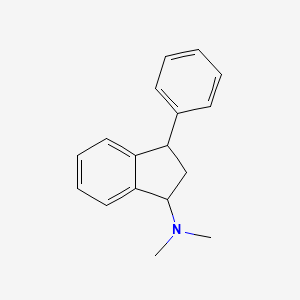

Nombre IUPAC |

N,N-dimethyl-3-phenyl-2,3-dihydro-1H-inden-1-amine |

InChI |

InChI=1S/C17H19N/c1-18(2)17-12-16(13-8-4-3-5-9-13)14-10-6-7-11-15(14)17/h3-11,16-17H,12H2,1-2H3 |

Clave InChI |

GAVBHVRHVQMWEI-UHFFFAOYSA-N |

SMILES |

CN(C)C1CC(C2=CC=CC=C12)C3=CC=CC=C3 |

SMILES canónico |

CN(C)C1CC(C2=CC=CC=C12)C3=CC=CC=C3 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.